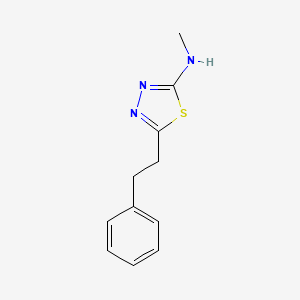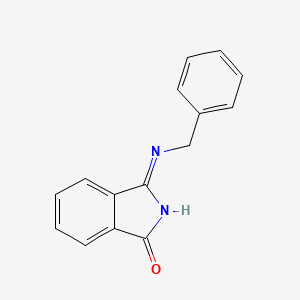
4-Ethenyl-1-propyldecahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1-propyldecahydroquinolin-4-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system with an ethenyl group and a propyl group attached to it
Métodos De Preparación
The synthesis of 4-Ethenyl-1-propyldecahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an aromatic aldehyde and a ketone in the presence of an acid catalyst. This method allows for the formation of the quinoline ring system. Another approach involves the use of activated alkynes and aromatic amines, which undergo cyclization to form the desired quinoline derivative . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Ethenyl-1-propyldecahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives. Substitution reactions, such as halogenation or alkylation, can be performed using appropriate reagents and conditions to introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-Ethenyl-1-propyldecahydroquinolin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent sensor due to its unique photophysical properties . In medicine, quinoline derivatives are known for their antimicrobial and antimalarial activities, making this compound a potential candidate for drug development . Additionally, in the industry, it can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-1-propyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them effective as antimicrobial agents . The presence of the hydroxyl group allows for hydrogen bonding interactions, which can enhance its binding affinity to target molecules.
Comparación Con Compuestos Similares
4-Ethenyl-1-propyldecahydroquinolin-4-ol can be compared with other quinoline derivatives such as 4-hydroxyquinoline and 2-hydroxyquinoline. While these compounds share a similar quinoline ring system, the presence of different substituents at various positions imparts unique chemical and biological properties. For instance, 4-hydroxyquinoline is known for its antimicrobial activity, whereas 2-hydroxyquinoline has been studied for its potential as a corrosion inhibitor . The unique combination of ethenyl and propyl groups in this compound makes it distinct and potentially useful for specific applications.
Propiedades
Número CAS |
62233-86-7 |
|---|---|
Fórmula molecular |
C14H25NO |
Peso molecular |
223.35 g/mol |
Nombre IUPAC |
4-ethenyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C14H25NO/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15/h4,12-13,16H,2-3,5-11H2,1H3 |
Clave InChI |
SZZSWHVOQAQEAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(C2C1CCCC2)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


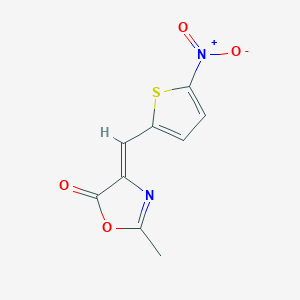
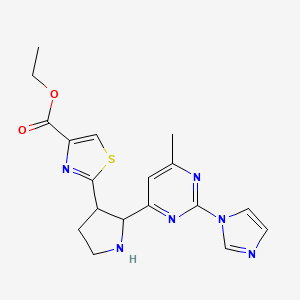
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
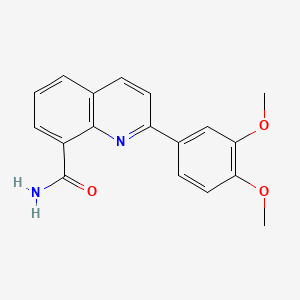
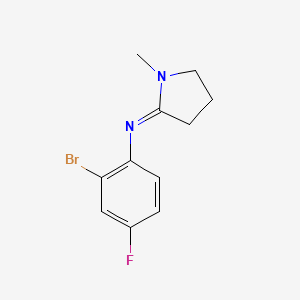
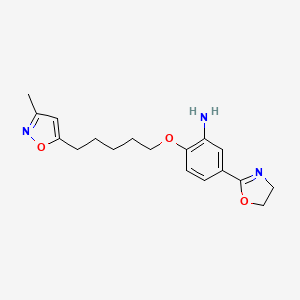

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)

![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
